Compound Description: This compound is described as an antifibrillary and anti-arrhythmic agent.
Relevance: This compound, like the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, contains a 4-methylpiperazinyl moiety. Both structures also feature a nitrogen-containing heterocycle, although the specific rings differ (imidazolidinedione vs. morpholine).
Compound Description: This compound serves as a key precursor to Isobutyl Sildenafil.
Relevance: This compound shares the 4-methylpiperazinyl structural motif with the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine. Additionally, both compounds feature a benzamide group, highlighting a further structural similarity.
Compound Description: PPOAC-Bz demonstrates a strong inhibitory effect on osteoclastogenesis in studies, making it of interest for potential treatment of bone diseases like osteoporosis.
Relevance: This compound and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine share a core structural feature: the presence of a benzoylpiperazine moiety. This suggests potential similarities in their binding interactions with biological targets.
Compound Description: Olanzapine is an atypical antipsychotic medication used to treat conditions like schizophrenia and bipolar disorder. Studies have shown that chronic administration of olanzapine can lead to weight gain, hyperphagia, and metabolic dysregulation in mice.
Relevance: Olanzapine and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine both possess a 4-methyl-1-piperazinyl group as a key structural element. This shared moiety could contribute to potential overlap in their pharmacological profiles, although their core structures differ significantly.
Compound Description: SCH 66712 acts as a mechanism-based inactivator of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This property makes it a significant consideration for potential drug-drug interactions. [, ]
Compound Description: SUVN-502 acts as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It shows promise as a potential treatment for cognitive disorders, including Alzheimer's disease.
Relevance: This compound shares the 4-methyl-1-piperazinyl structural element with the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine. Despite this similarity, the overall structures and pharmacological targets are distinct.
2-(4-Benzoyl-1-piperazinyl)-quinoline and 2-(4-Cinnamoyl-1-piperazinyl)-quinoline Derivatives
Compound Description: A series of derivatives based on these quinoline structures were synthesized and evaluated for their anticancer activity. Some derivatives displayed potent inhibition of cancer cell growth in vitro.
Relevance: Similar to the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, these compounds contain a benzoylpiperazine moiety (in the case of 2-(4-benzoyl-1-piperazinyl)-quinoline) or a closely related cinnamoylpiperazine moiety (in the case of 2-(4-cinnamoyl-1-piperazinyl)-quinoline). The presence of this common substructure, coupled with their anticancer activity, highlights potential parallels in the structure-activity relationships within this class of compounds.
Compound Description: KB-6806 is characterized as a novel 5-HT3 receptor antagonist. An enzyme immunoassay (EIA) has been developed for its detection and quantification.
Relevance: Both KB-6806 and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine contain a 4-methyl-1-piperazinyl group. This shared feature, despite their overall structural differences, could potentially contribute to some similarities in their binding affinities to specific targets, although their pharmacological profiles might differ significantly.
Compound Description: This compound exhibits potent antihistaminic properties and is considered for use as an antiallergic and antispasmodic agent. [, ]
Compound Description: SLV308 acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. This profile suggests potential therapeutic applications in Parkinson's disease.
Relevance: The presence of the 4-methyl-1-piperazinyl group in both SLV308 and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine indicates a shared structural motif. Despite this common feature, their core structures and pharmacological targets differ considerably.
Compound Description: JM-1232(-) is a novel isoindoline compound that interacts with benzodiazepine receptors. It is under consideration for potential applications as a sedative or intravenous anesthetic agent.
Compound Description: EPPA-1 represents a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. It demonstrates potent anti-inflammatory activity while exhibiting a lower risk of emetic side effects.
Compound Description: These derivatives were synthesized and investigated as potential ligands for 5-HT receptors, targeting the serotonergic system.
Relevance: Similar to the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, these compounds contain a 4-methyl-1-piperazinyl group. This structural similarity, despite differences in their core structures, might suggest some potential for overlapping binding profiles to certain biological targets.
Compound Description: JNJ-46356479 functions as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). It holds potential as a therapeutic agent for various central nervous system disorders.
Relevance: Both JNJ-46356479 and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine incorporate a piperazine ring in their structures, although the specific substitutions on the rings and the overall structural frameworks differ significantly.
Compound Description: Ponatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Various salts and modifications of ponatinib are being investigated for their pharmacological properties. [, ]
Relevance: This compound and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine share the 4-methyl-1-piperazinyl structural element. Despite this commonality, their core structures and therapeutic targets are distinct. [, ]
Compound Description: DW-116 belongs to the quinolone class of antibiotics and demonstrates potent antibacterial activity. Its pharmacokinetic profile suggests a favorable duration of action compared to other quinolones like ciprofloxacin and rufloxacin.
Relevance: Similar to the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, DW-116 features a 4-methyl-1-piperazinyl group in its structure. This shared structural motif, although within different core structures, might hint at potential similarities in their interactions with certain biological targets, though their pharmacological effects are likely distinct.
Compound Description: Levofloxacin is a broad-spectrum antibiotic in the fluoroquinolone drug class. Studies indicate potential for its use as a corrosion inhibitor for steel in acidic environments.
Relevance: Both levofloxacin and the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine contain a 4-methyl-1-piperazinyl group. Despite sharing this structural feature, their core structures and pharmacological targets are quite different.
Relevance: Similar to the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, this compound contains a benzoylpiperazine group. Despite this common substructure, their overall structures and therapeutic targets are different.
Compound Description: This compound's crystal structure was studied at different temperatures to analyze the impact of temperature on molecular disorder.
Compound Description: Trazitilin acts as an antagonist of histamine H1 receptors. Its structure and the steric hindrance between its components contribute to its pharmacological activity.
Compound Description: Sch-350634 is a potent piperazine-based CCR5 antagonist, showing potential as an HIV-1 entry inhibitor. It exhibits good oral bioavailability across different species.
Compound Description: This compound represents a novel synthetic target, and its biological activity was evaluated after its synthesis.
Relevance: Similar to the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, this compound contains a 4-methyl-1-piperazinyl group as a key structural element. Despite this commonality, their overall structures differ.
Dextrorotatory Isomer of 6-(5-Chloro-2-pyridyl)-(4-methyl-1-piperazinyl)-5-carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazine and its Pharmaceutically Acceptable Acid-Additive Salt
Compound Description: This compound and its derivatives have been shown to exhibit tranquilizing, hypnotic, and anticonvulsant properties, suggesting potential applications in the treatment of anxiety and sleep disorders.
Relevance: Similar to the target compound 2-(4-methylpentyl)-4-[4-(4-methyl-1-piperazinyl)benzoyl]morpholine, these compounds contain a 4-methyl-1-piperazinyl group. Despite this structural similarity, their core structures and biological activities are distinct.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.